molecular formula C16H19N5O B12160096 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide

Cat. No.: B12160096
M. Wt: 297.35 g/mol
InChI Key: GJFSVSIMGQAXBN-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: this compound

This compound belongs to the imidazole family, which plays a crucial role in drug development due to its diverse chemical and biological properties . Imidazole derivatives have been explored for various pharmacological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral effects.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide. While I don’t have specific details on this compound, researchers typically employ multistep reactions involving pyrazole and indazole precursors.

Industrial Production: The industrial-scale synthesis of this compound likely involves optimization for yield, cost, and safety. Unfortunately, specific industrial methods are proprietary and not widely disclosed.

Chemical Reactions Analysis

Reactivity: N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide may undergo various reactions, including:

    Oxidation: Oxidative transformations of the pyrazole and indazole moieties.

    Reduction: Reduction of specific functional groups.

    Substitution: Substitution reactions at different positions.

Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Major Products: The products formed during these reactions could include derivatives with modified functional groups or altered substituents.

Scientific Research Applications

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide finds applications in:

    Medicine: Investigate its potential as an antitumor or anti-inflammatory agent.

    Chemistry: Explore its reactivity and design novel derivatives.

    Biology: Study its effects on cellular pathways.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it with related imidazole derivatives. Its uniqueness lies in its specific substituents and functional groups.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C16H19N5O/c1-9(2)21-11(4)14(10(3)20-21)17-16(22)15-12-7-5-6-8-13(12)18-19-15/h5-9H,1-4H3,(H,17,22)(H,18,19)

InChI Key

GJFSVSIMGQAXBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

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